molecular formula C12H16BrNO2 B14847402 2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine

2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine

Cat. No.: B14847402
M. Wt: 286.16 g/mol
InChI Key: HOPPKVJGOCAHIF-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-tert-butoxy-3-cyclopropoxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions. It can act as a ligand or inhibitor in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The compound’s structure allows it to participate in various chemical pathways, influencing biological processes and chemical reactions .

Comparison with Similar Compounds

2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine can be compared with similar compounds such as:

    4-Bromo-2-(tert-butoxy)pyridine: This compound has a similar structure but lacks the cyclopropoxy group.

    tert-Butyl bromide: This compound features a tert-butyl group attached to a bromide substituent.

    4-Bromo-2-tert-butylphenol: This compound has a tert-butyl group and a bromine atom attached to a phenol ring.

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications in scientific research.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

HOPPKVJGOCAHIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=C1)Br)OC2CC2

Origin of Product

United States

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